An In-depth Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. It is important to note a potential ambiguity in nomenclature; while the topic specifies "trifluoroethyl," the readily available scientific data and corresponding CAS number point to "trifluoromethyl." This document will focus on the latter, CAS No. 705-24-8 , which is of significant interest to the scientific community.
The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous biologically active compounds, including the nucleobases of DNA and RNA.[1][2] The presence of two reactive chlorine atoms and a trifluoromethyl group on the pyrimidine ring makes 4,6-Dichloro-2-(trifluoromethyl)pyrimidine a highly versatile intermediate for synthesizing complex molecular architectures.[3] Its derivatives are extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] This guide will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine are summarized in the table below. This data is critical for designing synthetic routes, understanding solubility, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 705-24-8 | [5][6] |
| Molecular Formula | C₅HCl₂F₃N₂ | [5] |
| Molecular Weight | 216.98 g/mol | [5] |
| Appearance | Liquid or white to light yellow powder | [5][6][7] |
| Density | 1.585 - 1.627 g/mL at 25°C | [5][6] |
| Boiling Point | 157°C at 760 mmHg | [6][7] |
| Flash Point | 48.8°C | [6][7] |
| Refractive Index | n20/D 1.468 | [5] |
| SMILES String | FC(F)(F)c1nc(Cl)cc(Cl)n1 | [5] |
| InChI Key | QFWVAJQVYBRTCL-UHFFFAOYSA-N | [5] |
Synthesis and Reaction Mechanisms
The synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a multi-step process that typically involves the formation of a pyrimidine ring followed by chlorination. While specific proprietary methods may vary, a general and well-established chemical pathway provides a reliable framework for its laboratory-scale preparation.
The synthesis of dichloropyrimidines often commences with a dihydroxy-pyrimidine precursor, which is then subjected to a strong chlorinating agent. This conversion of hydroxyl groups to chlorine atoms is a crucial step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Caption: Generalized workflow for the synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.
The following protocol is a representative, non-validated procedure based on established chemical principles for synthesizing similar dichloropyrimidine compounds.[8][9][10] Researchers must adapt and optimize these steps based on their specific laboratory conditions and safety protocols.
-
Step 1: Cyclization to form the Pyrimidine Core
-
In a reaction vessel under an inert atmosphere, a suitable base (e.g., sodium methoxide) is dissolved in an appropriate solvent (e.g., ethanol).
-
Trifluoroacetamidine hydrochloride and diethyl malonate are added sequentially to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is neutralized to yield 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.
-
-
Step 2: Chlorination of the Pyrimidine Ring
-
The dried dihydroxy-pyrimidine intermediate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[10]
-
The reaction mixture is heated to reflux for several hours. The progress of the chlorination is monitored by TLC or Gas Chromatography (GC).
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
-
Step 3: Work-up and Purification
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][4] 4,6-Dichloro-2-(trifluoromethyl)pyrimidine serves as a versatile starting material for creating libraries of novel compounds for drug screening.
The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular diversity. The electron-withdrawing trifluoromethyl group further activates the ring towards nucleophilic attack, enhancing its reactivity.
Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling pathways implicated in cancer.[9] The general workflow for leveraging this compound in a drug discovery program is outlined below.
Caption: Conceptual workflow for the use of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in drug discovery.
Safety and Handling
Proper handling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is essential due to its hazardous properties. Always consult the latest Safety Data Sheet (SDS) before use.
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Related compounds are known to cause severe skin burns and eye damage.[12][13][14]
-
Physical Hazards : May be combustible.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11][12] Keep away from heat and ignition sources.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
References
-
Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. United States Environmental Protection Agency. [Link]
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. pharmaceutical-intermediate.com. [Link]
-
Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2). Cheméo. [Link]
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. biosolve-chemicals.com. [Link]
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Home Sunshine Pharma. [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. [Link]
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